molecular formula C17H16N2O2 B5201365 N-(2-cyanophenyl)-3-propoxybenzamide

N-(2-cyanophenyl)-3-propoxybenzamide

Cat. No. B5201365
M. Wt: 280.32 g/mol
InChI Key: KDZSCRONYSTTPC-UHFFFAOYSA-N
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Description

N-(2-cyanophenyl)-3-propoxybenzamide, also known as CPB, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CPB belongs to the class of benzamide derivatives and has a molecular formula of C18H17N2O2.

Mechanism of Action

The mechanism of action of N-(2-cyanophenyl)-3-propoxybenzamide involves its binding to the sigma-1 receptor. The sigma-1 receptor is a transmembrane protein that is expressed in various tissues, including the brain. N-(2-cyanophenyl)-3-propoxybenzamide binds to the receptor with high affinity and modulates its activity. This leads to the activation of various signaling pathways, including the ERK1/2 and PI3K/Akt pathways. The activation of these pathways results in the inhibition of inflammation, cell proliferation, and viral replication.
Biochemical and Physiological Effects:
N-(2-cyanophenyl)-3-propoxybenzamide has been shown to exhibit various biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. N-(2-cyanophenyl)-3-propoxybenzamide has also been shown to induce apoptosis in cancer cells and inhibit viral replication. Moreover, N-(2-cyanophenyl)-3-propoxybenzamide has been found to improve cognitive function and reduce neuropathic pain in animal models.

Advantages and Limitations for Lab Experiments

N-(2-cyanophenyl)-3-propoxybenzamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. N-(2-cyanophenyl)-3-propoxybenzamide has also been found to exhibit low toxicity and high selectivity towards the sigma-1 receptor. However, N-(2-cyanophenyl)-3-propoxybenzamide has some limitations as well. It has poor solubility in water, which can limit its use in certain experiments. Moreover, the exact mechanism of action of N-(2-cyanophenyl)-3-propoxybenzamide is not fully understood, which can make it challenging to interpret experimental results.

Future Directions

N-(2-cyanophenyl)-3-propoxybenzamide has several potential future directions for scientific research. It can be further studied for its anti-inflammatory, anti-cancer, and anti-viral properties. N-(2-cyanophenyl)-3-propoxybenzamide can also be investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Moreover, the development of novel N-(2-cyanophenyl)-3-propoxybenzamide analogs with improved solubility and selectivity can further enhance its therapeutic potential.

Synthesis Methods

The synthesis of N-(2-cyanophenyl)-3-propoxybenzamide involves the reaction between 2-cyanophenyl isocyanate and 3-propoxyaniline in the presence of a suitable catalyst. The reaction proceeds through a nucleophilic substitution mechanism and yields N-(2-cyanophenyl)-3-propoxybenzamide as the final product. The purity of the compound can be enhanced by recrystallization from a suitable solvent.

Scientific Research Applications

N-(2-cyanophenyl)-3-propoxybenzamide has been studied extensively for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. N-(2-cyanophenyl)-3-propoxybenzamide has also been investigated for its potential use as a diagnostic tool for neurological disorders. The compound has been found to bind to the sigma-1 receptor, which is involved in various physiological processes such as pain perception, memory, and mood regulation.

properties

IUPAC Name

N-(2-cyanophenyl)-3-propoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2/c1-2-10-21-15-8-5-7-13(11-15)17(20)19-16-9-4-3-6-14(16)12-18/h3-9,11H,2,10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDZSCRONYSTTPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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